Product packaging for Ethylcyclopentadiene(Cat. No.:CAS No. 26519-92-6)

Ethylcyclopentadiene

Cat. No.: B8645487
CAS No.: 26519-92-6
M. Wt: 94.15 g/mol
InChI Key: IQSUNBLELDRPEY-UHFFFAOYSA-N
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Description

Ethylcyclopentadiene is a cyclic diene that serves as a versatile building block in organic and materials synthesis. Its primary research value lies in its high reactivity as a diene in Diels-Alder cycloaddition reactions, which are fundamental "click chemistry" transformations known for high yields and efficiency under mild conditions . This reactivity makes it particularly valuable for constructing complex molecular architectures, including norbornene-type frameworks . A significant application of this compound is in the synthesis of organometallic compounds, where its derivative, the ethylcyclopentadienyl anion, can act as a ligand for metal complexes . Furthermore, the dimerized form of this compound, Diethyldicyclopentadiene, is directly used in the production of specialty polymers and resins, and is critical in chemical vapor deposition (CVD) processes for creating advanced materials such as carbon nanotubes (CNTs) and graphene . For safe handling, please note it is classified as a combustible liquid and may cause skin and respiratory irritation . This product is intended for research applications and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10 B8645487 Ethylcyclopentadiene CAS No. 26519-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26519-92-6

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

1-ethylcyclopenta-1,3-diene

InChI

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3-5H,2,6H2,1H3

InChI Key

IQSUNBLELDRPEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC1

Origin of Product

United States

Synthetic Methodologies for Ethylcyclopentadiene

Established Synthetic Routes to Ethylcyclopentadiene Isomers

Traditional methods for synthesizing this compound typically result in a mixture of isomers due to the facile Current time information in Bangalore, IN.dntb.gov.ua-sigmatropic rearrangement (hydrogen shift) that occurs in monosubstituted cyclopentadienes. This rearrangement leads to a dynamic equilibrium between 1-ethylcyclopentadiene, 2-ethylcyclopentadiene, and a smaller amount of 5-ethylcyclopentadiene.

An early and straightforward method for producing this compound involves the direct thermal reaction of cyclopentadiene (B3395910) with ethylene (B1197577) in the vapor phase. Research has demonstrated that heating an equimolar mixture of these reactants at elevated temperatures results in the formation of a near-equimolar mixture of 1-ethylcyclopentadiene and 2-ethylcyclopentadiene. This process is typically conducted without solvents or catalysts.

The reaction is believed to proceed via a free-radical chain mechanism. Kinetic studies of the reverse reaction, the decomposition of norbornene into cyclopentadiene and ethylene, support a homogeneous and molecular mechanism. rsc.org

Table 1: Vapor-Phase Synthesis of this compound

ParameterValue/ConditionReference
ReactantsCyclopentadiene, Ethylene rsc.org
PhaseVapor rsc.org
Temperature Range521–570 K (248–297 °C) rsc.org
PressureAtmospheric
Products1-Ethylcyclopentadiene, 2-Ethylcyclopentadiene
Product RatioNear-equimolar mixture

A widely used and versatile method for synthesizing alkylated cyclopentadienes involves the deprotonation of cyclopentadiene to form an alkali metal cyclopentadienide (B1229720) salt, followed by alkylation with an electrophilic ethylating agent. This nucleophilic substitution pathway is a cornerstone of cyclopentadienyl (B1206354) ligand synthesis.

The process begins with freshly cracked dicyclopentadiene (B1670491) to obtain the cyclopentadiene monomer. This monomer is then treated with a strong base, such as sodium hydride (NaH), or an alkali metal like sodium, in a suitable solvent like tetrahydrofuran (B95107) (THF) to generate the sodium cyclopentadienide anion (CpNa). This nucleophilic anion is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield this compound. nih.gov This method is also applicable to other organometallic derivatives, such as reacting cyclopentadienylmagnesium chloride (CpMgCl) with ethyl iodide. Ferrocene and its derivatives can also be alkylated using ethyl halides in the presence of a Lewis acid like aluminum chloride. chemcess.com

A significant challenge in the synthesis of this compound is the inherent formation of a mixture of 1- and 2-isomers, which are in equilibrium. Controlling the isomeric ratio during synthesis or separating the isomers post-synthesis is crucial for specific applications.

Isomeric Control: Controlling the reaction to favor one isomer is difficult due to the low energy barrier for the Current time information in Bangalore, IN.dntb.gov.ua-sigmatropic hydrogen shift. However, in subsequent reactions, the differential reactivity of the isomers can be exploited. For instance, in Diels-Alder reactions, 2-substituted cyclopentadienes are often more reactive than their 1-substituted counterparts. organic-chemistry.org The use of Lewis acids can accelerate the Diels-Alder reaction at low temperatures, a condition under which the rate of the hydrogen shift is suppressed, allowing for selective reaction with the more reactive 5-substituted isomer. nih.gov

Isomeric Separation: Since the boiling points of the this compound isomers are very close, separation by standard fractional distillation is challenging. mtc-usa.com Several advanced methods can be employed:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective for separating isomers based on differential interactions with a stationary phase. unito.it Chiral HPLC, using a chiral stationary phase, is particularly useful for separating enantiomers.

Selective Complexation: Isomers can sometimes be separated by selective reaction or complexation. For example, different isomers of substituted cyclopentadienes can be separated by forming lanthanide or ytterbium complexes, which may exhibit different crystallization properties, allowing for separation. capes.gov.br

Azeotropic Distillation: This technique involves adding an entrainer that forms an azeotrope with one of the isomers, altering its effective boiling point and facilitating separation.

Table 2: Comparison of Isomer Separation Techniques

TechniquePrincipleApplicability to this compoundReference
Fractional DistillationDifference in boiling pointsDifficult due to close boiling points mtc-usa.com
Gas Chromatography (GC)Differential partitioning between mobile and stationary phasesHigh resolution for volatile isomers unito.it
High-Performance Liquid Chromatography (HPLC)Differential affinity for stationary phaseEffective for positional isomers and enantiomers (chiral HPLC) mtc-usa.com
Selective ComplexationFormation of diastereomeric complexes with different physical propertiesPotential for separation via crystallization of metal complexes capes.gov.br

Alkali Metal Cyclopentadienide Routes with Ethylating Agents

Advanced Approaches to Functionalized this compound Derivatives

Beyond the synthesis of the parent this compound, advanced methods focus on introducing additional functional groups in a controlled manner to create highly tailored ligands for catalysis and materials science.

Regioselective functionalization aims to introduce substituents at specific positions on the cyclopentadiene ring. The inherent reactivity differences between the allylic (C5) and vinylic (C1-C4) positions, as well as between the different vinylic positions in this compound, can be exploited.

Catalytic Cycloadditions: Chiral Lewis acids or Brønsted acids can catalyze Diels-Alder reactions of substituted cyclopentadiene mixtures with high regioselectivity. For example, a chiral oxazaborolidine catalyst can be used to selectively react with the 2-substituted isomer in a mixture, leaving the 1-substituted isomer unreacted, which can then be engaged in a subsequent reaction. organic-chemistry.org

Metal-Mediated Cyclizations: Gold-catalyzed migratory cycloisomerization of specifically designed vinylallenes can produce highly substituted cyclopentadienes with excellent regiocontrol. nih.gov Similarly, zirconium-mediated cyclization of dienynes allows for the site-selective installation of various functional groups. irb.hr

Directed C-H Functionalization: While challenging on the cyclopentadiene ring itself, C-H functionalization is a powerful tool. In related systems, directing groups are often used to guide a transition metal catalyst to a specific C-H bond for alkylation or other modifications. mdpi.com

The development of chiral cyclopentadienyl (CpX) ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov These strategies are directly applicable to making chiral derivatives of this compound.

Synthesis of chiral Cp ligands generally follows one of two main approaches:

Covalent Attachment of a Chiral Auxiliary: A chiral, non-racemic group is attached to the cyclopentadiene ring. The chirality can originate from natural sources like amino acids or terpenes. This auxiliary then directs the stereochemical outcome of the catalyzed reaction.

Synthesis of a C2-Symmetric Fused-Ring System: A cyclopentadiene ring is fused to a chiral scaffold, often one with C2 symmetry, such as those derived from BINOL or TADDOL. This creates a rigid and well-defined chiral environment around the metal center.

The complexation of these chiral ligands to metals like rhodium or iridium can be achieved through various methods, including direct metalation or transmetalation from an alkali metal salt of the ligand. rsc.org Recent advances have developed mild protocols that allow for the direct reaction of the free chiral cyclopentadiene with metal precursors without the need for strong bases, enhancing the accessibility and utility of these important ligands in asymmetric catalysis. rsc.org

Preparation of Heteroatom-Substituted Ethylcyclopentadienes

The introduction of heteroatoms such as silicon, phosphorus, and sulfur onto the ethylcyclopentadienyl scaffold yields ligands with modified electronic and steric properties. These functionalized cyclopentadienes are crucial precursors in the synthesis of bespoke organometallic complexes for catalysis and materials science. The synthetic methodologies for these compounds typically involve the nucleophilic character of the ethylcyclopentadienide anion, which is readily formed by deprotonation of this compound.

Silyl-Substituted Ethylcyclopentadienes

The synthesis of silyl-substituted ethylcyclopentadienes is commonly achieved through the reaction of an ethylcyclopentadienide salt with a suitable silyl (B83357) halide, such as chlorotrimethylsilane. The process generally begins with the deprotonation of this compound using a strong base like an alkyllithium reagent (e.g., n-butyllithium) or sodium hydride to generate the corresponding ethylcyclopentadienide anion. This anion then acts as a nucleophile, attacking the silicon center of the silyl halide and displacing the halide to form a new carbon-silicon bond.

A notable characteristic of this synthesis is the potential for the formation of multiple isomers due to the migration of the silyl group around the cyclopentadienyl ring, a phenomenon known as 1,5-silyl migration. For instance, the silylation of this compound can yield a mixture of 1,2- and 1,3-isomers. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) under inert conditions.

Table 1: Synthesis of Silyl-Substituted Ethylcyclopentadienes

PrecursorReagent 1Reagent 2ProductRef.
This compoundn-ButyllithiumChlorotrimethylsilane(Trimethylsilyl)this compound (isomer mixture)
Substituted Cyclopentadienesec-ButyllithiumChlorotrimethylsilaneTrimethylsilyl-substituted cyclopentadiene researchgate.net

Phosphine-Substituted Ethylcyclopentadienes

The direct attachment of a phosphine (B1218219) moiety to the this compound ring is a key method for creating multidentate ligands that can coordinate to a metal center through both the cyclopentadienyl ring and the phosphorus atom. The synthesis of these phosphino-ethylcyclopentadienes can be accomplished by reacting an alkali metal ethylcyclopentadienide salt with a halophosphine, such as chlorodiphenylphosphine.

In a typical procedure, this compound is first deprotonated with an organolithium reagent or a similar strong base in a solvent like THF. The resulting ethylcyclopentadienyllithium solution is then treated with the desired chlorophosphine at low temperatures. The nucleophilic cyclopentadienide anion displaces the chloride on the phosphorus atom to forge a C-P bond. The resulting phosphino-ethylcyclopentadiene ligand is often used directly in the synthesis of transition metal complexes.

Table 2: General Synthesis of Phosphine-Substituted Ethylcyclopentadienes

PrecursorReagent 1Reagent 2Product
This compoundn-ButyllithiumChlorodiphenylphosphine(Diphenylphosphino)this compound
This compoundSodium AmideDichlorophenylphosphine(Dichlorophosphino)this compound

Thioether-Substituted Ethylcyclopentadienes

Thioether-functionalized ethylcyclopentadienes are valuable ligands in coordination chemistry. A common route for their synthesis involves the reaction of an ethylcyclopentadienide anion with a sulfenyl halide (R-S-Cl). wikipedia.org This method leverages the high reactivity of sulfenyl chlorides as a source of an electrophilic sulfur species (RS+). wikipedia.org

The synthesis starts with the deprotonation of this compound to form the nucleophilic ethylcyclopentadienide anion. This anion is then reacted with a sulfenyl chloride, such as methanesulfenyl chloride or benzenesulfenyl chloride. The reaction proceeds via nucleophilic attack of the carbanion on the sulfur atom, displacing the chloride and forming the desired thioether-substituted this compound. This method is advantageous as it directly creates the carbon-sulfur bond on the cyclopentadienyl ring. An alternative, though less direct, approach involves the S-alkylation of a thiol with a halo-functionalized this compound, analogous to the Williamson ether synthesis. beilstein-journals.org

Table 3: Synthesis of Thioether-Substituted Ethylcyclopentadienes

PrecursorReagent 1Reagent 2ProductRef.
EthylcyclopentadienideMethanesulfenyl chloride-(Methylthio)this compound wikipedia.org
EthylcyclopentadienideBenzenesulfenyl chloride-(Phenylthio)this compound wikipedia.org
Halo-ethylcyclopentadieneThiophenolBase (e.g., NaH)(Phenylthio)this compound beilstein-journals.org

Reactivity and Reaction Mechanisms of Ethylcyclopentadiene

Cycloaddition Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of ethylcyclopentadiene's reactivity. msu.edu These concerted reactions are not typically influenced by solvents or catalysts and are known for their high stereospecificity. msu.eduebsco.com Among these, cycloaddition reactions are particularly prominent.

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark of conjugated dienes, and this compound is no exception. wikipedia.org This reaction involves the formation of a new six-membered ring from a diene and a "dienophile," typically an alkene. wikipedia.orglibretexts.org The reaction is a single-step, concerted process where three pi bonds are broken, and two new sigma bonds and one new pi bond are formed. The presence of the electron-donating ethyl group on the diene facilitates the reaction. libretexts.org

Diels-Alder reactions are renowned for their high degree of stereoselectivity and regioselectivity. wikipedia.orglibretexts.org When this compound reacts with an unsymmetrical dienophile, the orientation of the reactants is governed by electronic effects, leading to the preferential formation of one constitutional isomer over another. masterorganicchemistry.com Generally, the reaction aligns the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.com For a 1-substituted diene like 1-ethylcyclopentadiene, this typically results in the formation of the "ortho" or 1,2-adduct as the major product. wikipedia.orgmasterorganicchemistry.com

The stereochemical outcome is also highly controlled. Substituents on the dienophile that are cis to each other remain cis in the product, and trans substituents remain trans. Furthermore, the reaction can produce two diastereomeric products: endo and exo. The endo product, where the dienophile's substituent is oriented toward the developing diene bridge, is often the kinetically favored product due to secondary orbital overlap, a stabilizing interaction between the π-system of the substituent and the diene's orbitals. libretexts.org

Table 1: Regio- and Stereoselectivity in the Diels-Alder Reaction of this compound

DienophileMajor RegioisomerMajor StereoisomerRationale
Maleic AnhydrideN/A (Symmetrical)endoSecondary orbital overlap stabilizes the endo transition state. libretexts.orglibretexts.org
Acrolein"Ortho" (1,2-adduct)endoFavorable alignment of frontier molecular orbitals and secondary orbital overlap. wikipedia.orgmasterorganicchemistry.com

This table is illustrative, based on established principles of Diels-Alder reactions. Specific experimental data for this compound with these exact dienophiles may vary.

Like its parent compound cyclopentadiene (B3395910), this compound can undergo dimerization, where one molecule acts as the diene and another as the dienophile. libretexts.org This reaction is reversible, and the position of the equilibrium is temperature-dependent. libretexts.org

At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo dimer due to its lower activation energy. At higher temperatures, the reaction becomes reversible, establishing an equilibrium that favors the more thermodynamically stable exo dimer, which experiences less steric hindrance. The reverse reaction is known as the retro-Diels-Alder reaction. libretexts.org While specific kinetic data for this compound dimerization is not as widely published as for cyclopentadiene, the principles are analogous. researchgate.net The dimerization of cyclopentadiene itself is well-studied, with the endo product forming significantly faster at moderate temperatures, while the exo product is more stable by about 0.7 kcal/mol. researchgate.net

Table 2: Dimerization of Cyclopentadienes - Kinetic vs. Thermodynamic Control

ConditionFavored ProductControlling FactorReason
Low Temperature (e.g., 25°C)endo-DimerKineticLower activation energy for the transition state.
High Temperature (e.g., >170°C)exo-DimerThermodynamicGreater stability of the final product (less steric strain). researchgate.net

Chiral derivatives of cyclopentadiene are powerful tools in asymmetric synthesis. nih.gov By temporarily incorporating a chiral auxiliary—a stereogenic group—into the this compound molecule, chemists can control the stereochemical outcome of subsequent reactions, including the Diels-Alder reaction. wikipedia.org

This strategy relies on the principle that the chiral auxiliary makes the two faces of the diene diastereotopic. chemistrydocs.com When a reactant approaches, the two possible transition states are diastereomeric and have different energies. chemistrydocs.com This energy difference leads to the preferential formation of one diastereomer over the other. scielo.br The auxiliary, having served its purpose, can then be removed, yielding an enantiomerically enriched product. wikipedia.org This method allows for the synthesis of complex molecules with multiple, precisely controlled stereocenters. nih.govrsc.org

Beyond the well-known Diels-Alder reaction, this compound can participate in other types of pericyclic reactions. taylorandfrancis.com These include:

Electrocyclic Reactions: These involve the formation of a ring within a single conjugated system, converting a π-bond into a σ-bond. msu.edu While the ring-opening of a substituted cyclobutene (B1205218) to a butadiene is a classic example, the reverse, such as the closure of a hexatriene system, is also possible under thermal or photochemical conditions. msu.edu

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. A notable example is the masterorganicchemistry.com-sigmatropic hydrogen shift. In the synthesis of 1-ethylcyclopentadiene, the initial alkylation product is often 5-ethylcyclopenta-1,3-diene, which rapidly rearranges to the more stable 1-ethyl and 2-ethyl isomers via these shifts. rsc.org

Diels-Alder Reactivity as a Diene

Kinetic and Thermodynamic Aspects of Dimerization

Radical Reaction Pathways

This compound can also react through pathways involving radical intermediates. A radical is a highly reactive species with an unpaired electron. openstax.org These reactions are distinct from the concerted pericyclic mechanisms.

Radical reactions often proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. openstax.org For instance, the synthesis of this compound can be achieved through a vapor-phase thermal reaction between cyclopentadiene and ethylene (B1197577), which proceeds via a free-radical chain mechanism. In this process, an ethylene-derived radical abstracts a hydrogen atom from cyclopentadiene to form a cyclopentadienyl (B1206354) radical, which then combines with an ethyl radical.

Pathways available to radical intermediates include:

Abstraction: A radical removes an atom (typically hydrogen) from another molecule. libretexts.org

Addition: A radical adds to a π-bond, creating a new, larger radical. libretexts.org

Dimerization: Two radicals combine to form a stable, non-radical product. libretexts.org

The formation of the ethylcyclopentadienyl radical is a key step in these pathways, and its subsequent reactions dictate the final product distribution.

Investigation of Radical Additions and Abstractions

The radical chemistry of this compound is characterized by both addition to the double bonds and abstraction of hydrogen atoms. These reactions are fundamental to its role in polymerization and as a precursor in various chemical syntheses.

Radical addition reactions to this compound, like other alkenes, proceed via a chain mechanism typically involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org The initiation step often involves the formation of a radical from an initiator, such as a peroxide. libretexts.org This radical then adds to one of the double bonds of the this compound ring. The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical intermediate. libretexts.orglibretexts.org Due to the electron-donating nature of the ethyl group and hyperconjugation, the radical is more stable when formed at a more substituted carbon. libretexts.org

Hydrogen abstraction is another significant radical pathway. wikipedia.org In this process, a radical species removes a hydrogen atom from the this compound molecule. wikipedia.orgfiveable.me The most likely sites for abstraction are the allylic hydrogens on the methylene (B1212753) group of the ethyl substituent and the hydrogens on the saturated carbon of the cyclopentadiene ring, as these lead to the formation of resonance-stabilized radicals. The relative rates of addition versus abstraction depend on the nature of the attacking radical and the reaction conditions. For instance, highly reactive radicals may favor abstraction, while less reactive, bulkier radicals might preferentially undergo addition. rsc.orgnih.gov

A study on the vapor-phase thermal reaction of cyclopentadiene with ethylene suggests a free-radical chain mechanism where an ethylene-derived radical abstracts a hydrogen atom from cyclopentadiene to form a cyclopentadienyl radical. Subsequent recombination with an ethyl radical leads to the formation of this compound. This indicates the propensity of the cyclopentadiene system to undergo radical-mediated C-H activation.

Pyrolysis Mechanisms and Decomposition Pathways

The thermal decomposition of this compound is a critical aspect of its chemistry, particularly in high-temperature applications and in the generation of the monomer from its dimer. The cracking of di(this compound) to produce the this compound monomer is a retro-Diels-Alder reaction that occurs at elevated temperatures. mit.edugoogle.com

The pyrolysis of the this compound monomer itself has been subject to detailed investigation. At high temperatures, the molecule undergoes a series of complex reactions. Research on the pyrolysis of ethyl-cyclopentadiene has shown that at temperatures around 1123 K, the reactor effluent becomes significantly complex, containing numerous different compounds. mit.edu

One proposed decomposition pathway involves 1,5-sigmatropic shifts of hydrogen atoms, followed by bond scission. This can lead to the formation of a methyl-cyclopentadienyl radical, which can then proceed to form benzene (B151609). mit.edu The major products observed in the thermal decomposition of related five-membered ring compounds include smaller hydrocarbons like methane, ethylene, and propylene, as well as aromatic compounds such as benzene and toluene. escholarship.orgresearchgate.netresearchgate.net The specific pathways and product distributions are highly dependent on the temperature, pressure, and residence time in the reactor. nist.govhuji.ac.ilmdpi.com

Studies on the thermal decomposition of similar organic molecules, such as toluene, show that the initial steps often involve the homolytic cleavage of the weakest C-H or C-C bond. huji.ac.il For this compound, this would likely be a C-H bond on the methylene group of the ethyl substituent or a C-C bond of the ethyl group itself, leading to the formation of various radical intermediates that drive the subsequent decomposition reactions.

Electrophilic and Nucleophilic Substitutions on the Ring System

The conjugated π-system of this compound allows it to participate in both electrophilic and nucleophilic substitution reactions, although the latter is less common unless the ring is activated by strongly electron-withdrawing groups.

Electrophilic Substitution:

Electrophilic substitution on the this compound ring involves the attack of an electrophile on the electron-rich diene system. byjus.comrahacollege.co.inlibretexts.org The ethyl group, being an electron-donating group, activates the ring towards electrophilic attack and directs the substitution to specific positions. total-synthesis.com The general mechanism proceeds through the formation of a carbocation intermediate, which then loses a proton to restore the conjugated system. total-synthesis.com

The regioselectivity of electrophilic attack is determined by the stability of the resulting carbocation. Attack at the positions ortho and para to the ethyl group (positions 2 and 5, and position 3, respectively, in 1-ethyl-1,3-cyclopentadiene) leads to more stable carbocation intermediates due to the electron-donating effect of the ethyl group. libretexts.orgtotal-synthesis.com The steric hindrance from the ethyl group can also influence the product distribution, often favoring the para-substituted product. Examples of electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comrahacollege.co.in

Nucleophilic Substitution:

Nucleophilic substitution on an unsubstituted cyclopentadiene ring is generally unfavorable due to the electron-rich nature of the ring. However, substitution can occur under specific conditions, such as through the formation of a cyclopentadienyl anion. The deprotonation of this compound by a strong base generates the ethylcyclopentadienyl anion. This anion is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in a nucleophilic substitution reaction to yield substituted cyclopentadienes. nih.gov This is a common method for the synthesis of more complex cyclopentadienyl ligands for use in organometallic chemistry. uq.edu.authieme-connect.com

For direct nucleophilic substitution on the ring without prior deprotonation, the ring must typically be activated by strongly electron-withdrawing substituents, such as multiple halogen atoms. For example, polychlorinated cyclopentadiene dimers have been shown to undergo nucleophilic substitution and elimination reactions. rsc.orgrsc.org In the case of this compound, which has an electron-donating group, direct nucleophilic attack on the ring is not a favored pathway.

Ethylcyclopentadiene in Materials Science

Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique used to grow high-quality thin films of a wide variety of materials on a substrate. azonano.com The choice of precursor is critical in MOCVD, as it must be sufficiently volatile to be transported into the deposition chamber and must decompose cleanly at a suitable temperature to form the desired film. azonano.com

Organometallic compounds containing the ethylcyclopentadienyl ligand have emerged as promising precursors for the MOCVD of thin films, particularly for noble metals like ruthenium and iridium, which are of interest for applications in the electronics industry. rsc.orgtosoh.co.jptosoh.co.jp For example, bis(ethylcyclopentadienyl)ruthenium (Ru(EtCp)₂) has been investigated as a precursor for depositing ruthenium films. tosoh.co.jpazonano.com It is noted for its high vapor pressure and liquid state at room temperature, which are advantageous for precursor delivery in an MOCVD process. tosoh.co.jp

Similarly, iridium complexes with ethylcyclopentadienyl ligands, such as (ethylcyclopentadienyl)(1,5-cyclooctadiene)iridium and (ethylcyclopentadienyl)(1,3-cyclohexadiene)iridium, have been developed as liquid precursors for the MOCVD of iridium films. tosoh.co.jpgoogle.com These precursors are often favored over solid counterparts due to their easier handling and more reliable delivery. tosoh.co.jp Research has shown that the choice of ligands in these precursors can significantly impact the deposition process, including the incubation time and the quality of the resulting film. tosoh.co.jptosoh.co.jp

The table below provides examples of ethylcyclopentadienyl-containing MOCVD precursors.

Precursor Compound Target Material Key Features Reference(s)
Bis(ethylcyclopentadienyl)ruthenium (Ru(EtCp)₂)Ruthenium (Ru) filmsHigh vapor pressure, liquid at room temperature tosoh.co.jpazonano.com
(Ethylcyclopentadienyl)(1,5-cyclooctadiene)iridium (Ir(EtCp)(COD))Iridium (Ir) filmsLiquid precursor, stable under MOCVD conditions tosoh.co.jpgoogle.com
(Ethylcyclopentadienyl)(1,3-cyclohexadiene)iridium (Ir(EtCp)(CHD))Iridium (Ir) filmsExcellent volatility, shorter incubation time compared to Ir(EtCp)(COD) tosoh.co.jp
Bis(ethylcyclopentadienyl)nickel ((EtCp)₂Ni)Nickel-carbon (Ni-C) filmsInvestigated for MOCVD of magnetic nanocomposite layers nih.gov
Bis(ethylcyclopentadienyl)niobium(IV) dichlorideNiobium carbide (NbC) and nitride (NbN) filmsPrecursor for hard and thermally stable coatings vulcanchem.com
Synthesis of Mono(ethylcyclopentadienyl)metal Complexes

Half-Sandwich Complexes

Role in the Synthesis of Specialty Polymers and Resins

This compound and its dimer, diethyldicyclopentadiene (B3031931), are valuable building blocks in the synthesis of specialty polymers and high-performance resins. ereztech.com The strained ring system of the dimer can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties. The presence of the ethyl groups can influence the physical and mechanical properties of the resulting polymers, such as their thermal stability and mechanical strength.

These polymers find applications in a variety of fields, including the aerospace and electronics industries, where materials with high performance are required. ereztech.com Diethyldicyclopentadiene is used in the production of resins that require controlled reactivity and durability. ereztech.com The ability to form complex and stable structures makes it an essential component in the synthesis of advanced materials with tailored chemical and physical properties. ereztech.com

Catalytic Applications of Ethylcyclopentadiene Derived Complexes

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. numberanalytics.com This allows for high catalyst activity and selectivity due to the uniform distribution of catalytic sites. numberanalytics.com Ethylcyclopentadiene-derived complexes are notable for their versatility in this domain.

Complexes derived from this compound are employed as catalysts in the polymerization of olefins, such as ethylene (B1197577) and propylene. samaterials.comepo.orggoogle.com These catalysts, often metallocenes of Group 4 metals like zirconium, can produce polyolefins with specific properties. For example, bis(ethylcyclopentadienyl)zirconium dichloride is a known catalyst for olefin polymerization. epo.org The structure of the ethylcyclopentadienyl ligand can influence the molecular weight and crystallinity of the resulting polymer. google.com The use of multiple catalyst systems, which may include ethylcyclopentadienyl-based components, allows for the production of polymers with tailored characteristics for applications like adhesives. google.com

Table 1: Examples of this compound-Derived Complexes in Olefin Polymerization

Catalyst ComponentCo-catalyst/ActivatorOlefinPolymer Properties
bis(ethylcyclopentadienyl)zirconium dichlorideMethylaluminoxane (MAO)EthyleneHigh-density polyethylene (B3416737) (HDPE)
bis(ethylcyclopentadienyl)zirconium dichlorideMAOPropyleneIsotactic polypropylene
ethylcyclopentadienyl(cyclopentadienyl)zirconium dichlorideMAOEthylene/PropyleneEthylene-propylene copolymer

The development of chiral ligands is essential for asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. nih.govnih.gov While the broader class of chiral cyclopentadienyl (B1206354) (Cpx) ligands has seen significant development, the specific use of chiral this compound ligands is a more specialized area. The introduction of a chiral center on the this compound ligand allows for the synthesis of enantiomerically enriched or pure compounds. nih.govsnnu.edu.cn These chiral metal complexes can be used in a variety of enantioselective transformations. nih.gov The design and synthesis of these ligands are critical for achieving high levels of stereocontrol in metal-catalyzed reactions. nih.gov

The activation and functionalization of otherwise inert C-H bonds is a significant area of chemical research, enabling the conversion of simple hydrocarbons into more complex and valuable molecules. mt.comrutgers.eduwikipedia.org Transition metal complexes, including those with ethylcyclopentadienyl ligands, can catalyze these transformations. samaterials.com For instance, bis(ethylcyclopentadienyl)niobium(IV) dichloride has been noted for its ability to activate C-H bonds. samaterials.com This reactivity facilitates the direct functionalization of these bonds, which is a key step in many synthetic processes. samaterials.com The mechanism often involves the coordination of the hydrocarbon to the metal center, followed by cleavage of the C-H bond. mt.com

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a widely used reaction in organic and polymer chemistry. mdpi.com Platinum complexes are commonly used as catalysts for this reaction. mdpi.comscirp.org While specific examples detailing this compound-ligated catalysts in hydrosilylation are less common in general literature, the principles of ligand modification to tune catalytic activity are well-established. The ethyl group on the cyclopentadienyl ring can influence the electronic environment of the metal center, which in turn can affect the rate and selectivity of the hydrosilylation reaction. These reactions can be accompanied by side reactions like isomerization and dehydrogenative silylation. mdpi.comlew.ro

C-H Bond Functionalization and Activation

Heterogeneous Catalysis and Surface-Supported Systems

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and reuse. cademix.org this compound-derived complexes can be immobilized on solid supports to create heterogeneous catalysts.

Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, with isolated metal atoms dispersed on a support material. ethz.ch This configuration maximizes the utilization of the metal and can lead to unique catalytic properties. ethz.ch The interaction between the single metal atom and the support is crucial and can be modulated by ligands. nih.govchemrxiv.org While the direct use of this compound as a primary ligand in currently documented SACs is not widespread, the principles of ligand-coordination to stabilize single atoms on a support are relevant. osti.gov For instance, ligands can influence the electronic state and coordination environment of the single metal atom, thereby tuning its catalytic activity for specific reactions. nih.gov The support material itself can also act as a ligand, playing a non-innocent role in the catalytic cycle. pnas.org

Immobilization Strategies for EtCp-Based Catalysts

The recovery and reuse of homogeneous catalysts are significant challenges in industrial applications. Immobilization of EtCp-based catalysts on solid supports offers a practical solution, combining the high activity and selectivity of homogeneous systems with the ease of separation of heterogeneous catalysts. numberanalytics.com Several strategies have been developed for this purpose:

Covalent Bonding: This method involves the formation of a strong, stable chemical bond between the catalyst and the support material, minimizing leaching. numberanalytics.com Techniques such as silane-based grafting and organometallic grafting are employed to anchor the EtCp-metal complex onto supports like silica (B1680970) or polymers. numberanalytics.com

Adsorption: This strategy relies on weaker physical or electrostatic interactions, such as van der Waals forces, hydrogen bonds, or ionic forces, to attach the catalyst to the support. nih.gov While simpler and less expensive, it may lead to catalyst leaching over time. nih.gov

Entrapment: In this approach, the EtCp-based catalyst is physically enclosed within the pores of a polymer matrix or other support materials like zeolites or metal-organic frameworks (MOFs). numberanalytics.commdpi.com This method effectively prevents the catalyst from detaching while allowing reactants and products to diffuse. mdpi.com

Support on Nanoparticles: Utilizing nanoparticles as supports provides a high surface area for catalyst loading and can enhance catalytic activity and stability. numberanalytics.com

The choice of immobilization strategy depends on the specific reaction conditions, the nature of the support, and the desired catalyst performance.

Table 1: Comparison of Immobilization Strategies for Catalysts

StrategyDescriptionAdvantagesDisadvantages
Covalent Bonding Formation of a chemical bond between the catalyst and support. numberanalytics.comStable attachment, minimal leaching. numberanalytics.comCan be complex to synthesize.
Adsorption Physical or electrostatic attachment to the support. nih.govSimple, inexpensive, preserves enzyme conformation. nih.govPotential for catalyst leaching. nih.gov
Entrapment Physical encapsulation within a porous support. mdpi.comPrevents catalyst detachment, simple process. mdpi.comPotential for diffusion limitations.
Nanoparticle Support Use of nanoparticles as the support material. numberanalytics.comHigh surface area, enhanced reactivity and stability. numberanalytics.comPotential for nanoparticle aggregation.

Mechanistic Studies of EtCp-Mediated Catalytic Cycles

Understanding the reaction mechanisms of EtCp-mediated catalysis is fundamental for optimizing existing catalytic systems and designing new ones. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Key aspects investigated in mechanistic studies include:

Ligand Effects: The ethyl group of the EtCp ligand can influence the catalytic cycle in several ways. Its electron-donating nature can increase the electron density at the metal center, affecting the rates of oxidative addition and reductive elimination steps. The steric bulk of the ethyl group can also control the coordination of substrates and the regioselectivity of the reaction. For instance, in certain titanium-catalyzed reactions, more electron-rich titanocenes with ethylcyclopentadienyl ligands showed different yields compared to the parent Cp2TiCl2 catalyst, highlighting the electronic influence of the ligand. researchgate.net

Reaction Intermediates: The identification and characterization of transient intermediates are crucial for elucidating the catalytic pathway. Techniques such as spectroscopy (NMR, IR, UV-Vis) and X-ray crystallography are used to study these species.

Kinetic Analysis: Detailed kinetic studies provide quantitative information about the reaction rates and the influence of various parameters, such as substrate concentration, temperature, and pressure. This data is essential for proposing and validating a catalytic cycle.

Computational Modeling: Density Functional Theory (DFT) calculations have become a powerful tool for studying reaction mechanisms. rsc.org They can provide insights into the structures and energies of transition states and intermediates, helping to rationalize experimental observations and predict catalyst behavior. rsc.orgfindaphd.com For example, DFT calculations have been used to confirm intramolecular proton abstraction pathways in the complexation of chiral cyclopentadienyl ligands. rsc.org

Recent research has also explored the role of metal-ligand cooperation, where the ligand actively participates in the catalytic transformation by changing its structure, for example, through aromatization and dearomatization processes. mdpi.com

Applications in Materials Science and Advanced Technologies

Precursors for Thin Film Deposition Techniques

Cyclopentadienyl (B1206354) (Cp) complexes, including ethylcyclopentadiene derivatives, are attractive precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). azonano.com They are often volatile, reactive at moderate temperatures, and can be used to form films with minimal impurities. azonano.com Metal-organic compounds like those derived from EtCp are used to deposit thin films of metals, metal oxides, and other metallic compounds with a high degree of control. azonano.com

Ethylcyclopentadienyl ligands are integral to a variety of liquid precursors used in Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films of transition metals and their oxides. The use of liquid sources provides a repeatable and stable method for film deposition. google.com

Ruthenium (Ru) Films: Bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂) is a widely utilized, commercially available liquid precursor for the CVD of ruthenium films. google.commdpi.com It has been employed to deposit CVD Ru films for applications such as electrodes in metal-insulator-metal (MIM) capacitors. google.com The CVD process using Ru(EtCp)₂ is noted to be sensitive to the substrate material, which can influence the deposition rate and final film properties. google.com

Iridium (Ir) Films: For the deposition of iridium-based films, the liquid precursor (Ethylcyclopentadienyl)(1,3-cyclohexadiene)iridium(I) (Ir(EtCp)(CHD)) has been successfully used in MOCVD processes. jkps.or.kr This precursor facilitates the growth of iridium dioxide (IrO₂) thin films at temperatures around 400 °C. jkps.or.kr These IrO₂ films can serve as electrodes in non-volatile ferroelectric random access memories (NV-FeRAM). jkps.or.kr

Nickel (Ni) Films: Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) is a liquid precursor used for depositing nickel-containing films. google.com It is considered for processes like CVD and ALD where thermal stability and volatility are crucial for creating thin layers, such as the nickel silicide (NiSi) contacts used in transistors. google.com

Manganese (Mn) Films: Bis(ethylcyclopentadienyl)manganese (B6353895) (Mn(EtCp)₂) is an established precursor for depositing manganese-containing films via vapor deposition techniques. azonano.comresearchgate.netresearchgate.net It is particularly noted for its application in ALD for creating manganese oxide layers. researchgate.netresearchgate.net

Table 1: this compound-Based CVD Precursors and Applications
Target FilmPrecursor CompoundPrecursor StateApplication ExampleReference
Ruthenium (Ru)Bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂)LiquidElectrodes for MIM Capacitors google.commdpi.com
Iridium Dioxide (IrO₂)(Ethylcyclopentadienyl)(1,3-cyclohexadiene)iridium(I) (Ir(EtCp)(CHD))LiquidElectrodes for NV-FeRAM jkps.or.kr
Nickel (Ni)Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂)LiquidContacts for Transistors (e.g., NiSi) google.com
Manganese Oxides (MnO, MnO₂)Bis(ethylcyclopentadienyl)manganese (Mn(EtCp)₂)LiquidAnode material for batteries, diffusion barriers azonano.comresearchgate.netresearchgate.net

ALD is a specialized CVD technique that allows for atomic-scale deposition control by using sequential, self-limiting surface reactions. azonano.com this compound-based precursors are highly effective in ALD processes for producing uniform, conformal thin films. researchgate.netresearchgate.net

Magnesium (Mg) Films: Magnesium oxide (MgO) thin films are grown via ALD using bis(ethylcyclopentadienyl)magnesium (B1141739) (Mg(EtCp)₂) and water (H₂O) as the reactants. researchgate.net This process has a well-defined ALD temperature window between 125°C and 200°C. researchgate.net At 150°C, a growth rate of 1.42 Å per cycle can be achieved, producing crystalline, cubic-phase MgO films. The high efficiency of this reaction makes it suitable for applications such as creating conformal coatings on nanoparticles and serving as buffer layers in electronic devices.

Manganese Oxide (MnO) Films: The ALD of manganese oxide films commonly uses bis(ethylcyclopentadienyl)manganese (Mn(EtCp)₂) as the manganese precursor. researchgate.netmdpi.com When paired with water (H₂O), this process yields manganese(II) oxide (MnO) films. researchgate.netmdpi.com Studies show a stable growth rate of 0.024–0.025 nm/cycle in a temperature range of 250–300 °C. researchgate.net Alternatively, using ozone (O₃) as the oxygen source instead of water leads to the deposition of Mn₅O₈ and results in an anomalously high growth rate of approximately 6 Å per cycle. acs.org These manganese oxide films have applications as anode materials in lithium-ion batteries and as diffusion barriers in microelectronics. researchgate.netmdpi.com

Table 2: this compound-Based ALD Precursors and Deposition Details
Target FilmPrecursor CompoundCo-reactantDeposition TemperatureGrowth RateReference
Magnesium Oxide (MgO)Bis(ethylcyclopentadienyl)magnesium (Mg(EtCp)₂)H₂O125-200°C1.42 Å/cycle (at 150°C) researchgate.net
Manganese(II) Oxide (MnO)Bis(ethylcyclopentadienyl)manganese (Mn(EtCp)₂)H₂O250-300°C~0.25 Å/cycle researchgate.netresearchgate.net
Manganese Oxide (Mn₅O₈)Bis(ethylcyclopentadienyl)manganese (Mn(EtCp)₂)O₃150°C~6 Å/cycle acs.org

This compound and its dimer, diethyldicyclopentadiene (B3031931), serve as carbon sources in CVD processes for the synthesis of advanced carbon nanomaterials. ereztech.com These materials, such as carbon nanotubes (CNTs) and graphene, are of immense interest in electronics, energy storage, and nanotechnology due to their unique properties. mdpi.com The CVD method involves the decomposition of hydrocarbon precursors, like EtCp, over a transition metal catalyst to grow these highly structured carbon allotropes. nih.gov The ability to use precursors like diethyldicyclopentadiene is part of the well-developed field of CVD for preparing various carbon-doped materials and nanostructures. ereztech.com

Atomic Layer Deposition (ALD) Precursors (e.g., Mg, MnO films)

Polymer Chemistry Applications

The structure of this compound allows it to readily participate in polymerization reactions, leading to the creation of high-performance materials with desirable thermal and mechanical properties.

This compound undergoes dimerization more readily than unsubstituted cyclopentadiene (B3395910), forming diethyldicyclopentadiene. This dimer is a key intermediate used in the synthesis of specialty polymers and high-performance resins. ereztech.com The stability and complex ring structure of the dimer make it a valuable building block for advanced materials that require controlled reactivity and durability. ereztech.com A notable application is in Ring-Opening Metathesis Polymerization (ROMP), where diethyldicyclopentadiene is used to produce cycloolefin copolymers (COCs). These COCs are valued for properties such as high transparency, low density, and good chemical resistance, finding use in optical lenses, food packaging, and components for electronic devices.

This compound itself can function as a diene monomer in various polymerization processes. google.com Its conjugated diene system enables it to participate in reactions like the Diels-Alder reaction, which is a fundamental step in forming complex cyclic structures and polymers. Patent literature describes the inclusion of ethylcyclopentadienes as one of the possible diene monomers in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to create novel copolymers. google.com

Ring-Opening Polymerization Studies (of cyclic esters with EtCp complexes)

The ring-opening polymerization (ROP) of cyclic esters is a significant method for producing biodegradable and biocompatible polymers, such as polylactide (PLA). Organometallic complexes, including those based on cyclopentadienyl ligands, are effective initiators for this process. While direct studies on ethylcyclopentadienyl (EtCp) complexes for this specific application are not extensively detailed in publicly available literature, the behavior of analogous cyclopentadienyl-derived complexes provides critical insights into their potential catalytic activity.

Research into chiral Group 4 cyclopentadienyl-derived complexes has demonstrated their efficacy in the ring-opening polymerization of lactide monomers. A study focusing on a family of Group 4 alkoxide and aryloxide complexes with a chiral (hydro)permethylpentalenyl ligand—a cyclopentadienyl derivative—offers a strong model for the potential of EtCp-based catalysts. In this research, both racemic and enantiopure complexes of titanium, zirconium, and hafnium were synthesized and characterized. These complexes were then used as initiators for the ROP of L- and rac-lactide to explore their stereocontrol over the resulting polymerization.

Kinetic studies revealed that zirconium-based complexes, in particular, exhibited very high rates of propagation for both L- and rac-lactide. The specific rates were influenced by the metal center, the ancillary ligands, the initiator concentration, and the temperature. For instance, the observed propagation rates for a racemic zirconium complex were approximately 70% faster for both L-lactide and rac-lactide compared to its enantiopure counterpart. The resulting polymers were analyzed using NMR spectroscopy, gel permeation chromatography (GPC), and MALDI-ToF mass spectrometry to determine their tacticity and polydispersity.

These findings suggest that ethylcyclopentadienyl complexes could similarly serve as potent catalysts for the ROP of cyclic esters. The electronic and steric properties of the ethyl group on the cyclopentadienyl ring would likely influence the catalytic activity and stereoselectivity of the polymerization. Further research into EtCp-metal complexes would be a valuable extension of these studies, potentially leading to new catalysts with tailored properties for producing advanced biodegradable polymers.

CatalystMonomerk_obs (h⁻¹) at 100 °CPolymer Tacticities
Pn(H)Zr(S–OCH{CH₃}C₆H₅)₃L-lactide1.885Not specified
Pn(H)Zr(S–OCH{CH₃}C₆H₅)₃rac-lactideNot specifiedNot specified
Pn(H)Zr(rac-OCH{CH₃}C₆H₅)₃L-lactide3.442Not specified
Pn(H)Zr(rac-OCH{CH₃}C₆H₅)₃rac-lactideNot specifiedNot specified

Development of Advanced Functional Materials

This compound and its derivatives are crucial precursors in the synthesis of a variety of advanced functional materials. These materials find applications in diverse fields, from high-performance polymers and resins to sophisticated electronic components. ereztech.com The unique chemical structure of this compound allows it to act as a versatile building block, enabling the creation of materials with specific, tailored properties such as high thermal stability and mechanical strength.

One of the primary applications of this compound is in the production of specialty polymers and resins. ereztech.com Its dimer, diethyldicyclopentadiene, is a key intermediate in the manufacturing of high-performance resins. These materials are valued for their durability and controlled reactivity, making them suitable for applications that demand high reliability. ereztech.com

Furthermore, this compound-based compounds are instrumental in the fabrication of thin films for the electronics industry through processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). acs.org For instance, bis(ethylcyclopentadienyl)magnesium is used as a precursor for the ALD of magnesium oxide (MgO) thin films, which have potential applications in electronic devices. acs.org Similarly, other ethylcyclopentadienyl-metal complexes are employed to deposit thin films of materials like ruthenium without the need for a seed layer, streamlining the manufacturing process for semiconductors.

The development of these advanced materials is an active area of research. For example, bis(ethylcyclopentadienyl)magnesium has been investigated as a precursor for magnesium fluoride (B91410) (MgF₂) thin films for use as optical coatings in the ultraviolet spectrum. ereztech.com The ability to create such specialized materials underscores the importance of this compound as a foundational chemical in modern materials science. The ongoing exploration of new ethylcyclopentadienyl-based precursors continues to push the boundaries of what is possible in the development of advanced functional materials.

Precursor CompoundDeposition MethodResulting MaterialPotential Application
Bis(ethylcyclopentadienyl)magnesiumAtomic Layer Deposition (ALD)Magnesium Oxide (MgO)Electronic devices
This compound-based precursorsMetal-Organic Chemical Vapor Deposition (MOCVD)Ruthenium filmsSemiconductor manufacturing
Bis(ethylcyclopentadienyl)magnesiumAtomic Layer Deposition (ALD)Magnesium Fluoride (MgF₂)Optical coatings

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Reaction Pathways

While quantum chemical calculations typically focus on stationary points on a potential energy surface, molecular dynamics (MD) simulations provide a time-resolved view of molecular behavior. snnu.edu.cn By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into dynamic processes like chemical reactions. snnu.edu.cn

To study rare events like chemical reactions, which may not occur on the timescale of conventional MD, accelerated molecular dynamics (aMD) techniques are often employed. nih.govplos.org These methods modify the potential energy surface to speed up the exploration of conformational space and the crossing of energy barriers, while still allowing for the recovery of true thermodynamic and kinetic data. plos.org

For systems involving ethylcyclopentadienyl ligands, ab initio MD simulations (where forces are calculated "on-the-fly" using quantum mechanics) can be used to study reaction pathways. nih.govresearchgate.net For example, simulations can model the oxidation of organometallic clusters containing cyclopentadienyl (B1206354) ligands, showing how reactants like oxygen diffuse through the ligand shell and react with the metal core. nih.govresearchgate.net Such simulations are also invaluable for studying the dissociation of ligands from protein binding sites or the dynamic behavior of EtCp-based catalysts during a reaction cycle. plos.orgchemrxiv.org

Ligand Design and Virtual Screening Methodologies

The ethylcyclopentadienyl moiety is a common ligand in organometallic chemistry. Computational methods are increasingly used to design new ligands with tailored properties for specific applications, such as catalysis. snnu.edu.cn Virtual screening is a key methodology in this area, allowing for the rapid computational assessment of large libraries of potential ligand structures, thereby prioritizing candidates for synthesis and experimental testing. auctoresonline.org

Virtual screening can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target, such as an enzyme or a metal catalyst active site. Large compound databases are then "docked" into the active site to predict their binding mode and affinity. auctoresonline.org

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS methods use the properties of known active ligands to find other molecules with similar characteristics. auctoresonline.org This can be based on 2D similarity (e.g., fingerprints) or 3D shape and pharmacophore matching.

In the context of ethylcyclopentadiene, these methodologies can be used to design novel chiral Cp ligands for asymmetric catalysis. snnu.edu.cn By modifying the scaffold with different substituents, virtual screening can predict which derivatives will have the desired electronic and steric properties to improve catalyst performance (e.g., activity and enantioselectivity). A recently developed approach known as virtual ligand-assisted (VLA) screening uses a "dummy" virtual ligand in quantum chemical calculations to efficiently parameterize and screen the effects of real ligands, significantly reducing computational costs. researchgate.net

Thermochemical Analysis of EtCp-Related Reactions

Thermochemical analysis involves the study of heat changes that accompany chemical reactions. Computational methods are highly effective for calculating key thermochemical properties, such as enthalpies of formation (ΔHf), reaction enthalpies (ΔHr), and activation energies (Ea). researchgate.netescholarship.org This data is essential for understanding reaction feasibility, kinetics, and mechanisms.

For this compound, a significant reaction is its thermal decomposition, which is relevant in various industrial processes. The compound exists in equilibrium with its dimer, diethyldicyclopentadiene (B3031931), and high temperatures are used to crack the dimer back to the monomer. Computational studies, using methods like G3B3 and G4/G4MP2, can determine the thermochemical data for these decomposition reactions. researchgate.net The calculated activation energies help to model the kinetics of the process. researchgate.net For example, DFT calculations have been used to investigate the decomposition mechanisms of related energetic materials, determining rate constants and activation energies for initial steps like bond cleavage. researchgate.net This type of analysis provides a molecular-level understanding of the thermal stability and decomposition pathways of this compound and its derivatives.

Table 3: Representative Thermochemical Data for a Hypothetical EtCp Reaction

This table illustrates the kind of thermochemical data that can be obtained for a reaction involving this compound, such as its dimerization, using computational methods.

ReactionThermodynamic ParameterComputational MethodRepresentative Value (kJ/mol)
2 EtCp ⇌ DiethyldicyclopentadieneEnthalpy of Reaction (ΔHr)DFT (B3LYP)-80
2 EtCp ⇌ DiethyldicyclopentadieneGibbs Free Energy of Reaction (ΔGr)DFT (B3LYP)-25
Diethyldicyclopentadiene → 2 EtCpActivation Energy (Ea)Ab Initio (CCSD(T))+140

Note: These values are illustrative examples to show the output of thermochemical analyses and are not from a specific cited study on this compound.

Advanced Spectroscopic and Mechanistic Characterization

Application of Advanced NMR Techniques for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of ethylcyclopentadienyl compounds in solution. slideshare.net While standard one-dimensional ¹H and ¹³C NMR are routine for confirming the presence of the ethyl and cyclopentadienyl (B1206354) fragments, advanced multi-dimensional techniques are indispensable for unambiguous structural assignment and for probing dynamic processes. wiley.com

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons within the ethylcyclopentadienyl ligand and to map linkages to other ligands or metal centers. numberanalytics.comsfu.ca For instance, HSQC correlates directly bonded ¹H-¹³C pairs, while HMBC reveals longer-range (2-3 bond) correlations, which are crucial for piecing together complex molecular frameworks. ipb.pt The Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of nuclei, aiding in the assignment of stereochemistry, such as the endo or exo configuration in Diels-Alder adducts. sfu.ca

Multinuclear NMR for Metal-Ligand Bonding Insights

In the context of organometallic chemistry, multinuclear NMR provides profound insights into the nature of the metal-ligand bond. By observing NMR-active nuclei beyond ¹H and ¹³C, such as ³¹P, ⁵⁷Fe, ⁹⁵Mo, or ¹⁹⁵Pt, researchers can directly probe the electronic environment at the metal center and within ancillary ligands. ionicviper.orgresearchgate.net

The chemical shift of a metal nucleus is highly sensitive to the electron density and symmetry of its coordination sphere. For example, a systematic ⁵⁷Fe NMR study of cyclopentadienyliron complexes demonstrated that ⁵⁷Fe chemical shifts are strongly influenced by the electronic properties of substituents on the cyclopentadienyl ring and other ligands. acs.org Electron-withdrawing groups on the ring cause a deshielding of the iron nucleus, resulting in a shift to a higher frequency. acs.org Similarly, studies on molybdenum complexes have shown that ⁹⁵Mo chemical shifts correlate with the electronic and steric properties of phosphine (B1218219) ligands. researchgate.net Observing coupling constants, such as ¹J(⁵⁷Fe, ¹³C) or ¹J(¹⁹⁵Pt, ³¹P), provides direct evidence of bonding and quantitative information about the strength and nature of these interactions. acs.org

NucleusCompound TypeTypical Information GainedReference
¹H, ¹³C All EtCp CompoundsBasic structure, connectivity (with 2D NMR) sfu.ca
³¹P Phosphine-ligated metal complexesLigand coordination, P-metal bonding ionicviper.org
⁵⁷Fe Iron complexesElectronic effects of ligands, metal shielding acs.org
⁹⁵Mo Molybdenum complexesSteric and electronic ligand effects researchgate.net
¹³⁹La Lanthanide complexesMetal-ligand interactions, coordination environment rsc.org

Dynamic NMR for Ligand Fluxionality

Many organometallic complexes containing ethylcyclopentadienyl are not static but exhibit dynamic behavior, or fluxionality, in solution. google.com Dynamic NMR (DNMR) spectroscopy is the preeminent technique for studying these processes, which often occur on a timescale comparable to the NMR experiment.

Fluxional processes include ligand rotation, metal migration around the cyclopentadienyl ring (haptotropic shifts), and conformational changes. ilpi.com A classic example is the interconversion in η¹-cyclopentadienyl complexes, where the metal-carbon sigma bond rapidly shifts between the five ring positions. acs.org As the temperature of an NMR experiment is changed, the appearance of the spectrum can alter dramatically. At high temperatures, where the exchange is fast, averaged signals are observed. Upon cooling, the exchange slows, causing the signals to broaden, then coalesce, and finally resolve into distinct signals for each static position at the low-temperature limit. ilpi.com

By analyzing the spectral lineshape changes as a function of temperature, it is possible to calculate the kinetic and thermodynamic parameters for the dynamic process, including the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. ilpi.comacs.org This information is vital for understanding the mechanisms of these intramolecular rearrangements. acs.org

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for analyzing ethylcyclopentadienyl compounds, providing precise molecular weight information and, with high-resolution instruments, elemental composition. It is particularly valuable for monitoring reaction progress and identifying products and intermediates.

In-situ MS techniques have been applied to study gas-phase reactions involving ethylcyclopentadienyl precursors. For example, quadrupole mass spectrometry (QMS) was used to monitor the half-reactions during the atomic layer deposition (ALD) of manganese sulfide (B99878) from bis(ethylcyclopentadienyl)manganese (B6353895) and hydrogen sulfide. osti.gov By tracking the evolution of gaseous species in real-time, a self-consistent reaction mechanism was derived. osti.gov

More advanced techniques like ion mobility-mass spectrometry (IM-MS) can separate and identify isomeric products in the gas phase. This has been used to distinguish between different cyclometalated isomers formed through site-selective C-H bond activation in complexes containing substituted cyclopentadienyl ligands, providing a level of detail that is difficult to obtain by other means. uji.es

Vibrational Spectroscopy for Bonding Analysis and Reaction Intermediates (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule. researchgate.net These methods are complementary: FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that change the polarizability of a molecule (e.g., symmetric, non-polar bonds). gatewayanalytical.commt.com

For ethylcyclopentadienyl and its metal complexes, vibrational spectroscopy is used to analyze bonding and identify key functional groups. acs.org The spectra exhibit characteristic bands corresponding to C-H stretching and bending, C=C stretching of the ring, and vibrations of the ethyl substituent. In organometallic complexes, additional bands appear for metal-ligand vibrations, such as the metal-ring stretch, which provides a direct probe of the metal-ligand bond strength. acs.orgcdnsciencepub.com A correlation has been observed between the metal-ring stretching force constant and the metal-carbon bond distance. acs.org

FT-IR spectroscopy is also instrumental in identifying reaction intermediates. For instance, during the ALD of magnesium oxide from bis(ethylcyclopentadienyl)magnesium (B1141739), FT-IR was used to monitor the surface species, identifying the presence of ethylcyclopentadienyl and hydroxyl groups on the substrate during the alternating reaction steps. acs.orgresearchgate.net

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic TechniqueSignificanceReference
C-H Stretch (ring)~3100IR, RamanConfirms Cp-H bonds rsc.org
C-H Stretch (ethyl)2850 - 2960IR, RamanConfirms ethyl group rsc.org
C=C Stretch (ring)1400 - 1500IR, RamanRing integrity acs.org
Ring Breathing~1100RamanSymmetric ring vibration acs.org
Metal-Ring Stretch200 - 470Raman, Far-IRProbes metal-ligand bond strength acs.orgcdnsciencepub.com
M-CO Stretch1700 - 2100IRIn carbonyl complexes, sensitive to electronics researchgate.net

X-ray Diffraction Analysis for Solid-State Structures

This technique is crucial for characterizing the coordination of the ethylcyclopentadienyl ligand to a metal center. It can distinguish between different hapticities, such as η¹ (sigma-bonded), η³ (allyl-type), or η⁵ (pi-bonded) coordination. acs.org For example, X-ray crystal structures of titanium complexes have revealed both η¹ and η⁵ coordination modes for pyrrolide ligands in the presence of a cyclopentadienyl-type ligand, providing fundamental structural information. acs.org Similarly, the structures of various substituted cyclopentadienyl chromium complexes have been determined, allowing for the correlation of geometric parameters with catalytic activity. researchgate.net Powder XRD is also valuable for identifying the crystalline phases of bulk materials, such as thin films grown using ethylcyclopentadienyl precursors in ALD processes. acs.orgcambridge.org

Compound/Complex TypeKey Structural Feature Determined by XRDReference
CpTiCl₂(2,4-Me₂-3-EtC₄HN)Distorted tetrahedral geometry, η¹-coordination of N-ligand acs.org
Pyridine-cyclopentadienyl Cr complexesPrecise bond lengths and angles, correlation with donor strength researchgate.net
[Ni(NO)(η⁵-Cp)]Light-induced formation of a side-on (η²) bound nitrosyl ligand buffalo.edu
MgO films from Mg(EtCp)₂Crystalline cubic phase of the deposited film acs.orgresearchgate.net
Heterometallic Mn-Fe clustersIdentification of complex multinuclear core structures cambridge.org

Kinetic Studies of Reaction Rates and Mechanisms

Understanding how a reaction proceeds requires kinetic studies, which measure reaction rates and provide evidence for proposed mechanisms. dalalinstitute.com For reactions involving ethylcyclopentadiene, kinetic analysis can be performed using various methods depending on the reaction type.

In the context of ALD, in-situ quartz crystal microbalance (QCM) measurements provide real-time kinetic data. By monitoring the mass change on a sensor surface with each precursor pulse, one can confirm the self-limiting nature of the reaction and determine the growth rate per cycle, as was done for the deposition of MgO and MnS using bis(ethylcyclopentadienyl)magnesium and bis(ethylcyclopentadienyl)manganese, respectively. osti.govacs.org

For reactions in solution, such as cycloadditions, kinetic studies can help elucidate the mechanism. The use of kinetic isotope effects (KIE), where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), can reveal whether a specific C-H bond is broken in the rate-determining step of the reaction. numberanalytics.com Combining such experiments with computational modeling and in-situ spectroscopic monitoring allows for the detailed mapping of reaction pathways. researchgate.net

Advanced Analytical Techniques for Thin Film Characterization (e.g., AFM, SEM, XPS)

The characterization of thin films derived from this compound precursors is crucial for understanding their structure-property relationships and ensuring their optimal performance in various applications. Advanced analytical techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and X-ray Photoelectron Spectroscopy (XPS) provide invaluable insights into the surface morphology, topography, and elemental composition of these films.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. mst.or.jp By scanning a sharp probe attached to a cantilever across the sample surface, it can measure surface roughness on a nanoscale. mst.or.jp This method is particularly useful for evaluating the surface quality of thin films, as it can be used on a wide range of materials, including insulators and metals, with minimal damage to the specimen. mst.or.jp

In the context of thin films synthesized using this compound-based precursors, AFM is employed to analyze surface morphology and roughness, which are critical parameters influencing the film's properties. For instance, in the chemical vapor deposition of nickel-carbon (Ni-C) films from bis-(ethylcyclopentadienyl) nickel, AFM analysis revealed that the surface morphology and grain size are influenced by deposition conditions. nih.gov An increase in the precursor's partial pressure led to a corresponding increase in the average grain diameter of the deposited film. researchgate.net

Similarly, AFM has been used to study the surface morphology of Ruthenium (Ru) films grown by atomic layer deposition (ALD) using an ethylcyclopentadienyl-containing precursor. The studies showed that even very thin Ru films (~3 nm) could exhibit a significantly smooth surface with a root mean square roughness (Rq) of less than 1 nm across various substrates. rsc.org

Table 1: AFM-Based Surface Roughness Analysis of Thin Films

Film Material Precursor Type Deposition Method Key AFM Finding Reference
Nickel-Carbon (Ni-C) bis-(ethylcyclopentadienyl) nickel MOCVD Grain size increases with precursor partial pressure. nih.gov, researchgate.net
Ruthenium (Ru) (ethylcyclopentadienyl)(pyrrolyl) ruthenium ALD Smooth surfaces (Rq < 1 nm) achieved for ~3 nm thick films. rsc.org
Titanium Dioxide (TiO₂) Not specified ALD Average surface roughness (tSur) determined to be 0.89 nm. unl.edu

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is another powerful technique for characterizing the surface of materials. derpharmachemica.com It works by scanning a focused beam of electrons onto a sample, which generates various signals that reveal information about the surface topography and composition. bookpi.org SEM can achieve resolution better than 1 nanometer and provides detailed high-magnification images of the sample's surface. derpharmachemica.combookpi.org

Research on thin films from this compound precursors frequently utilizes SEM to examine the film's morphology, such as grain size and shape. In a study on Ni-C films deposited via Metal-Organic Chemical Vapor Deposition (MOCVD) using bis-(ethylcyclopentadienyl) nickel, SEM images showed that the grain size increased as the precursor's partial pressure was raised. nih.govresearchgate.net Specifically, increasing the bis-(ethylcyclopentadienyl) nickel partial pressure from 60 Pa to 105 Pa resulted in the average grain diameter growing from 10 nm to 20 nm. researchgate.net The introduction of hydrogen into the process was also found to affect the film morphology. nih.govresearchgate.net

SEM analysis of fluoride-doped hydroxyapatite (B223615) thin films also demonstrates its utility in confirming that surfaces are continuous, homogenous, and free of cracks. mdpi.com

Table 2: SEM Findings on Ni-C Thin Film Morphology

Precursor Partial Pressure (Pa) Reaction System Average Grain Diameter (nm) Reference
60 (EtCp)₂Ni-Ar 10 researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. azomining.comrockymountainlabs.com XPS is highly effective for thin film analysis because it probes only the top few nanometers of the material's surface. rockymountainlabs.com

XPS has been instrumental in analyzing the composition of thin films grown using ethylcyclopentadienyl-based precursors. In the atomic layer deposition of magnesium fluoride (B91410) (MgF₂) using bis(ethylcyclopentadienyl)magnesium, XPS was used to investigate the atomic composition of the films. aip.org The analysis showed that the films were largely free of significant oxygen contamination, as evidenced by the absence of Mg-O bonding signatures in high-resolution spectra. aip.org Although small amounts of carbon and oxygen were detected, they were attributed to surface contamination from exposure to air. aip.org

Similarly, XPS was used to analyze Nickel Oxide (NiO) thin films prepared by plasma-enhanced ALD with bis(ethylcyclopentadienyl)-nickel. researchgate.net The results indicated that the films were nickel-rich, with a Ni/O ratio of approximately 1.1 to 1.14, and that carbon content could be significantly reduced by increasing the deposition temperature. researchgate.net

Table 3: XPS Compositional Analysis of Thin Films

Film Material Precursor Key XPS Finding Reference
Magnesium Fluoride (MgF₂) bis(ethylcyclopentadienyl)magnesium Films are Mg-rich and free of significant Mg-O bonding. aip.org
Nickel Oxide (NiO) bis(ethylcyclopentadienyl)nickel Ni/O ratio of 1.1 to 1.14; carbon content decreases with increased deposition temperature. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethylcyclopentadiene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via Diels-Alder reactions or catalytic dimerization of cyclopentadiene derivatives. Key variables include solvent choice (e.g., toluene vs. THF), temperature (80–120°C), and catalyst selection (e.g., Lewis acids like AlCl₃). To optimize yield, use inert atmospheres to prevent oxidation and monitor reaction progress via GC-MS. Purification often involves fractional distillation under reduced pressure . Contradictions in literature regarding optimal conditions can be resolved by systematic replication of protocols and sensitivity analysis .

Q. How can researchers reliably characterize this compound’s structural and thermodynamic properties?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks using reference data for cyclopentadiene derivatives, noting shifts caused by ethyl substitution.
  • FT-IR : Identify C-H stretching (2800–3100 cm⁻¹) and ring vibrations.
  • DSC/TGA : Measure thermal stability (decomposition onset ~200°C).
    Discrepancies in reported melting/boiling points may arise from impurities; ensure purity ≥98% via HPLC and report calibration standards .

Q. What are the key challenges in maintaining this compound’s stability during storage and experimentation?

  • Methodological Answer : this compound is prone to dimerization and oxidation. Store under nitrogen at –20°C in amber vials. Add stabilizers like BHT (0.1 wt%) and avoid prolonged exposure to light. For kinetic studies, use freshly distilled samples and monitor degradation via periodic NMR .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict this compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Validate models against experimental kinetic data (e.g., Arrhenius parameters). Address contradictions between predicted and observed regioselectivity by refining basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent effects .

Q. What methodologies resolve contradictions in reported reaction mechanisms involving this compound as a diene in cycloadditions?

  • Methodological Answer : Conduct isotopic labeling (e.g., deuterated ethyl groups) to track bonding pathways. Combine kinetic isotope effects (KIE) with in-situ IR to identify rate-determining steps. Contrast solvent-polarity studies (e.g., water vs. hexane) to elucidate supramolecular effects. Reconcile divergent mechanistic proposals by meta-analysis of activation energies .

Q. How can advanced spectroscopic techniques (e.g., time-resolved Raman) elucidate this compound’s behavior under extreme conditions?

  • Methodological Answer : Design high-pressure/temperature cells compatible with Raman systems. Use pulsed lasers to capture transient intermediates (µs–ms timescales). Cross-reference with molecular dynamics simulations to interpret spectral shifts. Report uncertainties arising from laser-induced heating .

Q. What experimental designs address gaps in understanding this compound’s role in polymer precursor synthesis?

  • Methodological Answer : Compare copolymerization kinetics with styrene or ethylene using MALDI-TOF to analyze chain-length distributions. Vary initiator concentrations (e.g., AIBN) and monitor glass transition temperatures (Tg) via DMA. Replicate conflicting literature results by controlling monomer feed ratios and oxygen levels .

Addressing Contradictions and Gaps

Q. How should researchers approach conflicting data on this compound’s environmental degradation pathways?

  • Methodological Answer : Perform controlled photolysis experiments (UV-Vis irradiation, λ = 254 nm) in environmental chambers. Quantify degradation products via LC-MS/MS and compare with computational predictions (EPI Suite). Discrepancies may stem from varying O₂ levels; include rigorous gas-phase controls .

Q. What strategies validate this compound’s purported applications in energy storage materials?

  • Methodological Answer : Test electrochemical stability in Li-ion battery prototypes using cyclic voltammetry (scan rate: 0.1–1 mV/s). Compare capacity retention over 500 cycles with baseline electrolytes. Address inconsistencies in conductivity measurements by standardizing electrode preparation (e.g., slurry composition) .

Methodological Best Practices

  • Literature Synthesis : Use tools like SciFinder or Reaxys to aggregate data, noting publication date and citation count (>100) to prioritize high-impact studies .
  • Data Reproducibility : Document experimental parameters (e.g., stirring speed, humidity) in supplemental materials, adhering to Beilstein Journal guidelines .
  • Ethical Reporting : Disclose all negative results and failed replications to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.